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Abstract
Oxalate, a simple dicarboxylic acid, is an end-product of metabolism in mammals. While a

significant portion of the body's oxalate load can come from dietary sources, endogenous

synthesis, primarily in the liver, accounts for a substantial amount, estimated to be between

85% and 90% of the total blood oxalate.[1] Dysregulation of these endogenous pathways can

lead to hyperoxaluria, a condition characterized by excessive urinary oxalate excretion, which

is a major risk factor for the formation of calcium oxalate kidney stones.[2][3] This technical

guide provides an in-depth overview of the core endogenous metabolic pathways of oxalate in

mammals, detailing the key precursors, enzymatic reactions, and regulatory mechanisms. It is

intended to serve as a comprehensive resource for researchers, scientists, and professionals

involved in drug development for oxalate-related metabolic disorders.

Principal Precursors of Endogenous Oxalate
The primary precursors for endogenous oxalate synthesis in mammals are glyoxylate and

ascorbic acid (vitamin C).[4][5] Other molecules, including certain amino acids, can also

contribute to the oxalate pool, though to a lesser extent.

Glyoxylate Metabolism: The Central Hub
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Glyoxylate is a key intermediate that links several metabolic pathways and is considered the

principal precursor of endogenous oxalate. It can be synthesized from various sources,

including glycolate, hydroxyproline, and certain amino acids. The fate of glyoxylate is critical; it

can either be detoxified into non-harmful compounds or be oxidized to form oxalate.

The main enzymatic reactions involving glyoxylate are:

Conversion to Glycine: The enzyme alanine-glyoxylate aminotransferase (AGT), located in

the peroxisomes in humans, catalyzes the transamination of glyoxylate to glycine, a crucial

detoxification step.

Reduction to Glycolate: Glyoxylate reductase/hydroxypyruvate reductase (GRHPR) reduces

glyoxylate to glycolate in the cytosol.

Oxidation to Oxalate: In the liver, lactate dehydrogenase (LDH) and glycolate oxidase (GO)

can both catalyze the oxidation of glyoxylate to oxalate. Evidence suggests that LDH is the

primary enzyme responsible for this conversion in vivo.

Ascorbic Acid Degradation
Ascorbic acid is a significant contributor to the endogenous oxalate pool. The degradation of

vitamin C to oxalate is initiated by its oxidation to dehydroascorbic acid, which is then

hydrolyzed to 2,3-diketo-l-gulonate. This intermediate is unstable and can be non-enzymatically

degraded to oxalate and other products. While the exact contribution varies, it is estimated that

the breakdown of approximately 60 mg of ascorbic acid per day could potentially form up to 30

mg of oxalate.

Aromatic Amino Acid Metabolism
Studies in rats have shown that the aromatic amino acids tryptophan, phenylalanine, and

tyrosine can be metabolized to oxalate. Tryptophan is metabolized via glyoxylate, which is then

oxidized to oxalate. Phenylalanine and tyrosine are converted to oxalate through glycolate as

an intermediate. However, the contribution of these amino acids to the total endogenous

oxalate pool in humans is considered to be minor.

Hydroxypyruvate Metabolism
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Hydroxypyruvate, a product of serine metabolism, can also serve as a precursor for oxalate

synthesis. The metabolism of hydroxypyruvate to oxalate involves its decarboxylation. This

pathway is distinct from the glyoxylate pathway and primarily occurs in the mitochondria and

cytosol.

Key Enzymes and Their Roles
Several key enzymes are involved in the regulation of endogenous oxalate metabolism.

Deficiencies in some of these enzymes are linked to primary hyperoxalurias, a group of

inherited metabolic disorders.

Alanine-Glyoxylate Aminotransferase (AGT): This peroxisomal enzyme (in humans) is crucial

for detoxifying glyoxylate by converting it to glycine. A deficiency in AGT leads to Primary

Hyperoxaluria Type 1 (PH1).

Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR): This cytosolic enzyme

reduces glyoxylate to glycolate and hydroxypyruvate to D-glycerate. Its deficiency causes

Primary Hyperoxaluria Type 2 (PH2).

Lactate Dehydrogenase (LDH): This cytosolic enzyme, in addition to its role in glycolysis, can

oxidize glyoxylate to oxalate. It is considered a key enzyme in oxalate synthesis, particularly

when glyoxylate levels are elevated.

Glycolate Oxidase (GO): Located in the peroxisomes, this enzyme oxidizes glycolate to

glyoxylate. It can also directly oxidize glyoxylate to oxalate, although this is inhibited by

physiological concentrations of glycolate and lactate.

4-hydroxy-2-oxoglutarate aldolase (HOGA): This mitochondrial enzyme is involved in the

catabolism of hydroxyproline. A defect in HOGA leads to an accumulation of its substrate,

which can inhibit GRHPR, leading to increased glyoxylate and subsequent oxalate

production, causing Primary Hyperoxaluria Type 3 (PH3).

Quantitative Data on Endogenous Oxalate
Metabolism
The following tables summarize key quantitative data related to endogenous oxalate synthesis.
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Parameter Value Species/Condition Reference

Contribution of

Precursors to Urinary

Oxalate

Endogenous

Production

85-90% of total blood

oxalate
Humans

Glyoxylate (from

various amino acids)

~40% of total

endogenous oxalate
Humans

Ascorbic Acid
~30% of total

endogenous oxalate
Humans

Hydroxyproline
At least 15% of

endogenous oxalate
Healthy humans

Glycolate
1.3% (±0.7) of

endogenous oxalate
Healthy humans

Glycolate in PH1

patients

47.3% (±12.8) of

endogenous oxalate

Humans with Primary

Hyperoxaluria Type 1

Rates of Endogenous

Oxalate Synthesis

(EOS)

Basal EOS Rate
17 ± 4 mg/day (189 ±

44 μmol/day)

Healthy non-stone

forming adults

Total Daily Oxalate

Appearance (Healthy)
0.79 (±0.15) mmol/day Healthy volunteers

Total Daily Oxalate

Appearance (PH1,

pyridoxine responsive)

1.46 (±0.23) mmol/day PH1 patients

Total Daily Oxalate

Appearance (PH1,

pyridoxine

unresponsive)

2.71 (±0.54) mmol/day PH1 patients
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Signaling Pathways and Metabolic Maps
The following diagrams illustrate the key metabolic pathways and their interconnections.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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